molecular formula C12H17NO2 B12755927 2-methylpropyl N-benzylcarbamate CAS No. 69805-82-9

2-methylpropyl N-benzylcarbamate

Cat. No.: B12755927
CAS No.: 69805-82-9
M. Wt: 207.27 g/mol
InChI Key: LTJFRJHNUIOOST-UHFFFAOYSA-N
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Description

2-methylpropyl N-benzylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a 2-methylpropyl group attached to the carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-benzylcarbamate can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-methylpropyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves the use of dialkyl carbonates as reagents. For example, dimethyl carbonate can be used in a phosgene-free synthesis process. This method is environmentally friendly and avoids the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl carbamate derivatives, while reduction can produce benzylamine .

Scientific Research Applications

2-methylpropyl N-benzylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpropyl N-benzylcarbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl N-benzylcarbamate is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar carbamates .

Properties

CAS No.

69805-82-9

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methylpropyl N-benzylcarbamate

InChI

InChI=1S/C12H17NO2/c1-10(2)9-15-12(14)13-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)

InChI Key

LTJFRJHNUIOOST-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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